7-Hydroxy-3-methylflavone (CAS 18651-15-5) is a di-substituted flavonoid characterized by a chromen-4-one backbone bearing a 7-hydroxyl group and a 3-methyl group. In industrial and research procurement, it serves as a critical reference standard and synthetic precursor, distinguished by its high thermal stability (melting point 278–283 °C) and enhanced lipophilicity (XLogP3 ~3.47) [1]. Unlike generic un-substituted flavones, the specific 3-methyl substitution alters the molecule's steric profile, pKa, and electron density, making it highly relevant for targeted applications in drug metabolism and pharmacokinetics (DMPK) profiling, agrochemical development, and as a specialized building block in organic synthesis [2].
Substituting 7-Hydroxy-3-methylflavone with its closest unmethylated analog, 7-hydroxyflavone, frequently leads to assay failure and altered processability. The absence of the 3-methyl group significantly reduces the molecule's lipophilicity and alters its binding affinity within enzymatic pockets. For instance, in metabolic stability assays, the lack of the 3-methyl moiety results in a lower binding affinity (higher Km) for key biotransformation enzymes like UGT1A9, skewing clearance rate calculations[1]. Furthermore, in agrochemical and biological screening, the 3-methyl group is strictly required for specific receptor interactions and zoospore repellency; unmethylated baselines fail to trigger the same potent biological responses[2]. Finally, the 3-methyl substitution imparts a ~40 °C increase in melting point compared to 7-hydroxyflavone, meaning that generic substitutes will behave differently under high-temperature synthetic conditions or thermal processing[3].
In recombinant human UGT1A9 kinetic profiling assays, 7-Hydroxy-3-methylflavone demonstrates significantly enhanced metabolic processability compared to its unmethylated counterpart. The 3-methyl substitution lowers the Michaelis-Menten constant (Km) to 1.46 µM, compared to 3.59 µM for 7-hydroxyflavone, indicating a 2.4-fold higher enzyme affinity. Concurrently, the intrinsic clearance (Clint) increases by ~47% (2006 µL/min/mg vs 1364 µL/min/mg) [1].
| Evidence Dimension | Enzyme Affinity (Km) and Intrinsic Clearance (Clint) |
| Target Compound Data | Km = 1.46 µM; Clint = 2006 µL/min/mg |
| Comparator Or Baseline | 7-Hydroxyflavone (Km = 3.59 µM; Clint = 1364 µL/min/mg) |
| Quantified Difference | 2.4-fold higher affinity (lower Km) and 47% higher intrinsic clearance. |
| Conditions | Recombinant human UGT1A9 kinetic profiling in vitro. |
The enhanced affinity and clearance rate make this compound a highly sensitive and reliable reference substrate for UGT1A9-mediated drug metabolism and clearance assays.
In ecological biochemistry and agrochemical screening models, the presence of the 3-methyl group on the 7-hydroxyflavone scaffold is critical for specific phytopathogen interactions. 7-Hydroxy-3-methylflavone acts as a highly potent repellent towards zoospores of the root rot pathogen Phytophthora sojae, and functions as a strong inhibitor of the nodulation response in Bradyrhizobium japonicum [1]. Generic unmethylated flavones typically lack this specific, targeted repellent activity, demonstrating the necessity of the 3-methyl substitution for biological efficacy.
| Evidence Dimension | Zoospore repellent and nodulation inhibition activity |
| Target Compound Data | Exhibits potent zoospore repellency and nodulation inhibition. |
| Comparator Or Baseline | Unmethylated generic flavones (lack specific potent repellency). |
| Quantified Difference | Provides targeted agrochemical activity absent in baseline flavone structures. |
| Conditions | Phytophthora sojae zoospore behavioral assays. |
Validates the procurement of this specific compound as a specialized lead structure for developing eco-friendly agrochemical repellents against oomycete pathogens.
Physicochemical characterization reveals that the addition of the 3-methyl group significantly enhances the thermal stability of the flavone core. 7-Hydroxy-3-methylflavone exhibits a melting point of 278–283 °C[1]. In direct comparison, the unmethylated analog 7-hydroxyflavone melts at 241–242 °C [2]. This substantial increase in thermal stability ensures that the compound remains intact during high-temperature synthetic steps or rigorous formulation processes.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 278–283 °C |
| Comparator Or Baseline | 7-Hydroxyflavone (241–242 °C) |
| Quantified Difference | ~37–41 °C higher melting point. |
| Conditions | Standard physicochemical melting point determination. |
The significantly higher melting point improves processability and handling in high-temperature chemical syntheses and solid-state formulations.
Due to its 2.4-fold higher enzyme affinity (Km = 1.46 µM) and elevated intrinsic clearance compared to generic 7-hydroxyflavone, 7-Hydroxy-3-methylflavone is the optimal choice as a sensitive reference substrate in in vitro drug metabolism and pharmacokinetics (DMPK) profiling. It allows for highly accurate quantification of UGT1A9 activity in recombinant enzyme or human liver microsome assays [1].
Leveraging its specific and potent repellency against Phytophthora sojae zoospores, this compound serves as a critical structural scaffold in the agrochemical industry. It is procured for the development of targeted, eco-friendly crop protection agents designed to prevent oomycete-induced root rot and damping-off diseases, where unmethylated analogs fail to provide sufficient activity [2].
With a melting point exceeding 278 °C—nearly 40 °C higher than its unmethylated counterpart—7-Hydroxy-3-methylflavone is ideally suited as a robust precursor in multi-step organic syntheses requiring elevated temperatures. Its thermal stability minimizes degradation during aggressive reaction conditions, ensuring higher yields of downstream functionalized flavonoid products [3].